A Technical Guide to the Natural Origin and Sources of 1,3,5,6-Tetrahydroxy-8-methylxanthone
A Technical Guide to the Natural Origin and Sources of 1,3,5,6-Tetrahydroxy-8-methylxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation protocols, and proposed biosynthetic pathway of the fungal metabolite, 1,3,5,6-Tetrahydroxy-8-methylxanthone. This document is intended to serve as a comprehensive resource, incorporating detailed experimental methodologies and visual representations of key processes to facilitate further research and development.
Natural Origin and Sources
1,3,5,6-Tetrahydroxy-8-methylxanthone is a polyketide-derived secondary metabolite of fungal origin. To date, it has been isolated from marine-derived fungi, indicating that the marine environment is a key source for this particular xanthone. Unlike many other tetrahydroxyxanthones that are commonly found in higher plants, the 8-methylated variant appears to be specific to certain fungal strains.
The primary documented sources are:
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A fungus of the genus Penicillium , specifically strain L129, isolated from the rhizosphere soil of the sea rush Limonium sinense collected in Qingdao, China[1].
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A natural fungal complex consisting of Penicillium sajarovii (strain KMM 4718) and Aspergillus protuberus (strain KMM 4747), isolated from the sea urchin Scaphechinus mirabilis[2].
These findings underscore the importance of marine ecosystems, and particularly marine-derived fungi, as a promising reservoir for novel and structurally diverse bioactive compounds.
Data Presentation: Natural Sources and Co-Metabolites
Quantitative yield data for 1,3,5,6-Tetrahydroxy-8-methylxanthone from fungal fermentation has not been explicitly reported in the primary literature. However, analysis of the co-metabolites isolated from the same fungal extracts provides valuable context on the chemical diversity of the source organisms.
| Natural Source | Compound Class | Co-Metabolites Isolated | Reference |
| Penicillium sp. L129 (marine-derived fungus) | Dimeric 1,4-Benzoquinones, Dibenzofuran, Pyrazinoquinazoline, Phenols, Isocoumarins, Griseofulvins, Capsaicins | Peniquinones A & B, Penizofuran A, Quinadolines A & D, 3,4-dimethoxy-5-methylphenol, Orcinol, Mucorisocoumarins A, Penicillic acid, Griseofulvin, Capsaicin | [1][3] |
| Penicillium sajarovii KMM 4718 & Aspergillus protuberus KMM 4747 (co-culture from sea urchin) | Chromones, Xanthones, Griseofulvins, Pyranones | Sajaroketides A & B, (2′S)-7-hydroxy-2-(2′-hydroxypropyl)-5-methylchromone, Altechromone A, Norlichexanthone, Griseoxanthone C, Griseofulvin, 6-O-desmethylgriseofulvin | [2][4] |
Experimental Protocols
The following is a detailed methodology for the fermentation, extraction, and isolation of 1,3,5,6-Tetrahydroxy-8-methylxanthone, based on the protocol reported for Penicillium sp. L129[1][3].
Fungal Fermentation
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Strain Activation: The fungus Penicillium sp. L129 is cultured on potato dextrose agar (B569324) (PDA) plates for 5-7 days at 28°C.
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Seed Culture: Agar plugs containing the mycelia are inoculated into 250 mL Erlenmeyer flasks, each containing 50 mL of potato dextrose broth (PDB). The flasks are incubated for 3 days at 28°C on a rotary shaker at 180 rpm.
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Large-Scale Fermentation: The seed cultures are transferred into 1 L Erlenmeyer flasks, each containing 200 mL of PDB medium. The large-scale fermentation is carried out under static conditions at 28°C for 30 days.
Extraction of Secondary Metabolites
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Solvent Extraction: Following incubation, the entire fermentation broth (including mycelia) is repeatedly extracted (typically 3 times) with an equal volume of ethyl acetate (B1210297) (EtOAc).
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Concentration: The organic layers are combined and concentrated to dryness under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation and Purification
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Initial Fractionation (VLC): The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column. Elution is performed using a step gradient of petroleum ether-EtOAc (e.g., from 100:0 to 0:100, v/v) followed by EtOAc-MeOH (e.g., from 100:0 to 0:100, v/v) to yield several primary fractions.
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Intermediate Fractionation (ODS Chromatography): The fraction containing the target compound (identified by TLC or HPLC analysis) is further separated by column chromatography on octadecylsilyl (ODS) silica gel, eluting with a gradient of MeOH-H₂O (e.g., from 10:90 to 100:0, v/v).
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Final Purification (Semi-preparative HPLC): The sub-fraction containing 1,3,5,6-Tetrahydroxy-8-methylxanthone is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) (ACN) and H₂O is employed.
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Detection: UV detection is used to monitor the elution of compounds.
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Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (HSQC, HMBC, COSY), and High-Resolution Mass Spectrometry (HRESIMS).
Visualizations: Pathways and Workflows
Proposed Biosynthetic Pathway
The biosynthesis of xanthones in fungi proceeds via the polyketide pathway. This pathway involves the head-to-tail condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions. The diagram below illustrates a plausible biosynthetic route to 1,3,5,6-Tetrahydroxy-8-methylxanthone.
Caption: Proposed fungal polyketide pathway for 1,3,5,6-Tetrahydroxy-8-methylxanthone biosynthesis.
Experimental Workflow for Isolation
The following diagram outlines the logical workflow for the isolation and purification of 1,3,5,6-Tetrahydroxy-8-methylxanthone from a fungal culture.
Caption: Experimental workflow for the isolation of 1,3,5,6-Tetrahydroxy-8-methylxanthone.
